5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the condensation of a suitable hydrazine with a β-diketone, followed by cyclization and functionalization steps. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then further functionalized to introduce the butoxy and carboxamide groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. Detailed studies using techniques like molecular docking and enzyme assays are conducted to elucidate these mechanisms .
Comparison with Similar Compounds
5-Butoxy-N,N-dimethyl-1-phenyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1-phenyl-1H-pyrazole: This compound lacks the butoxy and carboxamide groups, making it less versatile in terms of functionalization and applications.
1-Phenyl-3-methyl-5-pyrazolone: This derivative has a different substitution pattern, which affects its chemical reactivity and biological activity
Properties
CAS No. |
55228-17-6 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
5-butoxy-N,N-dimethyl-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H21N3O2/c1-4-5-11-21-15-12-14(16(20)18(2)3)17-19(15)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
GZOXWSYHZYFLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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